Mesityl 2,4,6-trimethylbenzenesulfonate
Description
Mesityl 2,4,6-trimethylbenzenesulfonate is a sulfonate ester derived from 2,4,6-trimethylbenzenesulfonic acid (mesitylenesulfonic acid) . The compound features a mesityl (2,4,6-trimethylphenyl) group attached to a sulfonate ester functional group. This structure confers unique steric and electronic properties due to the electron-donating methyl substituents on the aromatic ring, which enhance solubility in nonpolar solvents and reduce reactivity in sterically hindered environments. Applications include its use as a precursor in organic synthesis, particularly in reactions requiring bulky leaving groups or stabilized intermediates .
Properties
IUPAC Name |
(2,4,6-trimethylphenyl) 2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3S/c1-11-7-13(3)17(14(4)8-11)21-22(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKAYMBXVDFTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OS(=O)(=O)C2=C(C=C(C=C2C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Liquid-Phase Sulfonation
In conventional batch reactors, mesitylene reacts with fuming sulfuric acid (oleum) at 80–120°C for 4–8 hours. The exothermic reaction requires careful temperature control to avoid over-sulfonation or decomposition. The resulting sulfonic acid is isolated via neutralization with aqueous sodium hydroxide, followed by crystallization. Yields range from 70–85%, with purity dependent on post-treatment steps like activated carbon filtration.
Gas-Phase Sulfonation in Rotating Packed Bed (RPB) Reactors
Recent advancements utilize gas-phase SO₃ sulfonation in RPBs to enhance mass transfer and reaction efficiency. In this method, mesitylene vapor and SO₃ gas are introduced into a high-gravity RPB, where centrifugal forces create thin liquid films and intense mixing. Operating at 50–80°C and ambient pressure, this continuous process achieves 90–95% conversion in 10–15 minutes, significantly reducing side products like sulfones.
Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride
The sulfonic acid intermediate is converted to its sulfonyl chloride derivative, a critical precursor for esterification.
Chlorosulfonation with Chlorosulfonic Acid
Direct treatment of mesitylene with chlorosulfonic acid (ClSO₃H) at 0–10°C produces the sulfonyl chloride in situ. This one-pot method avoids isolating the sulfonic acid but requires strict stoichiometric control to prevent di- or polysubstitution. Yields of 80–88% are reported when using a 1:1 molar ratio of mesitylene to ClSO₃H.
Thionyl Chloride (SOCl₂) Mediated Conversion
2,4,6-Trimethylbenzenesulfonic acid reacts with excess thionyl chloride under reflux (70–80°C) for 2–3 hours. Catalytic dimethylformamide (DMF, 1–2 mol%) accelerates the reaction by generating reactive intermediates. The sulfonyl chloride is purified via vacuum distillation, achieving 85–92% purity.
Esterification with Mesityl Alcohol
The final step involves coupling 2,4,6-trimethylbenzenesulfonyl chloride with mesityl alcohol (2,4,6-trimethylphenol) to form the target ester.
Schotten-Baumann Reaction
In aqueous alkaline conditions (pH 10–12), mesityl alcohol reacts with the sulfonyl chloride at 25–40°C. Sodium hydroxide or potassium carbonate neutralizes the liberated HCl, driving the reaction to completion. This method yields 75–82% product after extraction with dichloromethane and recrystallization from ethanol.
Solvent-Mediated Coupling with Triethylamine
A non-aqueous approach employs anhydrous dichloromethane or tetrahydrofuran (THF) as solvents. Triethylamine (1.1 equivalents) acts as both base and HCl scavenger. Stirring at room temperature for 6–8 hours affords the ester in 88–94% yield, with minimal hydrolysis side reactions.
Alternative Direct Esterification Methods
Carbodiimide Coupling Agents
Dicyclohexylcarbodiimide (DCC) facilitates direct esterification between 2,4,6-trimethylbenzenesulfonic acid and mesityl alcohol. In dichloromethane, DCC (1.2 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) catalyze the reaction at 25°C for 12–24 hours, yielding 78–85% product. This method bypasses sulfonyl chloride formation but requires rigorous drying to prevent DCC hydrolysis.
Process Optimization and Comparative Analysis
Table 1: Comparison of Sulfonation Methods
| Method | Temperature (°C) | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Liquid-Phase H₂SO₄ | 80–120 | 4–8 hours | 70–85 | 90–95 |
| Gas-Phase RPB | 50–80 | 10–15 min | 90–95 | 97–99 |
Table 2: Esterification Efficiency
| Method | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | Water/CH₂Cl₂ | NaOH | 75–82 |
| Triethylamine | CH₂Cl₂ | Et₃N | 88–94 |
| DCC Coupling | CH₂Cl₂ | DCC/DMAP | 78–85 |
Challenges and Industrial Scalability
Gas-phase sulfonation in RPBs offers superior scalability and environmental benefits by minimizing waste and energy consumption. However, equipment costs and SO₃ handling require specialized infrastructure. For small-scale production, Schotten-Baumann esterification remains cost-effective despite moderate yields.
Chemical Reactions Analysis
Types of Reactions
Mesityl 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mesitylene sulfonic acid.
Reduction: Reduction reactions can convert it back to mesitylene.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and manganese dioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Mesitylene sulfonic acid.
Reduction: Mesitylene.
Substitution: Various substituted mesitylene derivatives depending on the nucleophile used.
Scientific Research Applications
Mesityl 2,4,6-trimethylbenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of mesityl 2,4,6-trimethylbenzenesulfonate involves its ability to act as a sulfonating agent. The sulfonate group can interact with various molecular targets, including proteins and enzymes, leading to changes in their activity and function . The compound can also participate in charge-transfer reactions, which are important in optoelectronic applications .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Sulfonate esters vary based on the substituents attached to the sulfonic acid moiety. Key comparisons include:
- Steric Effects : The mesityl group in this compound provides greater steric hindrance compared to smaller esters like the isopropyl derivative (propan-2-yl ester). This hindrance reduces reaction rates in SN2 mechanisms but stabilizes intermediates in elimination reactions .
- Electronic Effects : The 4-nitrophenyl ester () exhibits enhanced electrophilicity due to the electron-withdrawing nitro group, making it more reactive than the electron-rich mesityl derivative.
Comparison with Bulky Aryl Sulfonates
Mesityl sulfonates are often compared to derivatives with bulkier aryl groups, such as 2,4,6-triisopropylphenyl (Tip) sulfonates. Studies show that Tip-substituted compounds demonstrate superior thermal stability and resistance to hydrolysis due to extreme steric shielding . For example, Tip-protected boron-doped PAHs () exhibit higher yields in synthesis compared to mesityl analogs, highlighting the trade-off between steric bulk and synthetic accessibility.
Comparison with Related Functional Groups
Sulfonyl Chlorides
Mesitylenesulfonyl chloride (2,4,6-trimethylbenzenesulfonyl chloride, ) is a reactive precursor to sulfonate esters. Unlike the ester, the sulfonyl chloride is highly electrophilic and prone to hydrolysis. This reactivity makes it unsuitable for applications requiring stable intermediates but ideal for introducing sulfonate groups in controlled reactions .
Sulfonohydrazides
2,4,6-Trimethylbenzenesulfonohydrazide () replaces the ester oxygen with a hydrazide group (-NH-NH₂). This modification increases nucleophilicity, enabling use in condensation reactions (e.g., the preparation of heterocycles). In contrast, mesityl sulfonate esters are more inert, favoring applications as leaving groups .
Key Research Findings
- Crystallography : Propan-2-yl 2,4,6-trimethylbenzenesulfonate crystallizes in a triclinic system (space group P-1), with a formula weight of 242.32 g/mol .
- Synthetic Utility : The 4-nitrophenyl derivative () is preferred in kinetic studies due to its UV-active nitro group, whereas mesityl esters are favored in sterically congested environments .
- Stability Trends : Bulky groups like Tip enhance stability but complicate synthesis, whereas mesityl derivatives balance moderate steric protection with synthetic feasibility .
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